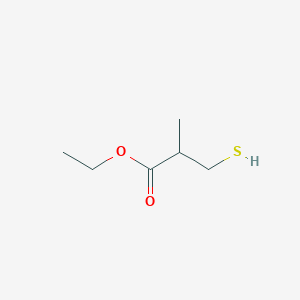
Ethyl 3-mercapto-2-methylpropanoate
Overview
Description
Ethyl 3-mercapto-2-methylpropanoate is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Flavor Applications
- Flavor Enhancement : Ethyl 3-mercapto-2-methylpropanoate is used to enhance the flavor of various tropical fruits such as pineapple and grapefruit. Studies indicate that it can significantly improve the sensory qualities of food products at concentrations as low as ppm .
- Food Industry Usage : The compound is incorporated into chewing gums, candies, and other confectioneries to provide a fruity taste. Typical concentrations range from ppm to by weight in flavor compositions .
| Application Area | Typical Concentration | Flavor Profile |
|---|---|---|
| Chewing Gum | 0.005 ppm | Tropical Fruits |
| Candies | 0.01% | Guava |
| Beverages | 0.1 ppm | Pineapple |
Fragrance Applications
- Perfume Composition : In the fragrance industry, this compound is valued for its ability to impart complex tropical notes to perfumes. It is often used in very small amounts due to its potent aroma .
- Formulation Characteristics : The compound can be used in various forms such as emulsions or microemulsions, allowing for versatility in product formulation .
| Fragrance Type | Typical Use Level | Notes |
|---|---|---|
| Fine Fragrances | 0.027% | Tropical notes |
| Body Products | 0.054% | Creaminess and complexity |
Safety Assessments
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound poses no significant risk at current usage levels. The compound has been evaluated for various toxicity endpoints including genotoxicity and skin sensitization, with findings suggesting that exposure levels are below established thresholds for safety .
Key Safety Findings
- Genotoxicity : Exposure levels are below the Threshold of Toxicological Concern (TTC).
- Skin Sensitization : Current exposure levels are considered safe, with no significant concerns reported.
- Environmental Impact : The compound is not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to environmental standards .
Case Study 1: Flavor Enhancement in Beverages
In a study evaluating the impact of this compound on beverage flavors, researchers found that adding the compound at ppm significantly enhanced the perception of tropical fruit flavors among test subjects.
Case Study 2: Perfume Formulation
A perfume manufacturer incorporated this compound into a new fragrance line aimed at evoking summer vibes. Consumer testing indicated a positive response to the guava note introduced by the compound, leading to increased sales in seasonal markets.
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
ethyl 2-methyl-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-3-8-6(7)5(2)4-9/h5,9H,3-4H2,1-2H3 |
InChI Key |
LYHVMRGYESPMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CS |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













